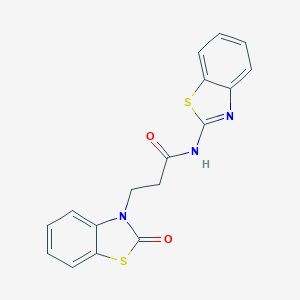
Cobaltiprotoporphyrin
Descripción general
Descripción
Cobaltiprotoporphyrin, also known as Cobalt protoporphyrin IX (CoPP), is a compound that has been demonstrated to promote tissue regeneration . It is used to activate the Nrf-2/HO-1 axis, both in vitro and in vivo . It is considered as a potential inducer of HO-1 where it may have therapeutic advantages .
Synthesis Analysis
A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields, respectively . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Molecular Structure Analysis
Porphyrins are macrocyclic compounds essential for plants, bacteria, and animals, found in molecules such as chlorophylls and cytochromes . Porphyrins form complexes with metals to generate metalloporphyrins. Often the bound metal ions determine the unique properties of the metalloporphyrins .Chemical Reactions Analysis
Cobaltiprotoporphyrin has been shown to interact with various genes, promoting certain reactions . For example, it promotes the reaction [LEP gene mutant form results in decreased expression of SLC2A1 mRNA] and [LEP gene mutant form results in increased expression of FGF21 mRNA] .Aplicaciones Científicas De Investigación
Catalysis of CO2 Reduction : Cobalt porphyrins, including cobaltiprotoporphyrin, have been used as catalysts for the aqueous electrochemical reduction of CO2 to CO. They exhibit high efficiency and turnover numbers, indicating significant improvements in activity compared to molecular cobalt complexes. This makes them valuable for clean energy research (Lin et al., 2015).
C-H Amination Catalysis : Cobaltiprotoporphyrin is an effective catalyst for intramolecular C-H amination, particularly with arylsulfonyl azides. It operates under mild, neutral conditions and produces nitrogen gas as the only byproduct, making it a sustainable choice for the synthesis of various benzosultams (Ruppel et al., 2007).
Influence on Drug Metabolizing Enzymes : Cobaltiprotoporphyrin impacts hepatic drug-metabolizing enzymes, specifically targeting cytochrome P-450. It can cause a significant depletion of hepatic cytochrome P-450, which plays a crucial role in xenobiotic metabolism and toxicity (Spaethe & Jollow, 1989).
Asymmetric Cyclopropanation of Styrenes : Cobaltiprotoporphyrin complexes are effective catalysts for the cyclopropanation of styrenes, showing high diastereoselectivity and enantioselectivity under mild conditions. They minimize side reactions common in metal-mediated carbene transfer processes, like dimerization of diazo compounds (Chen & Zhang, 2007).
Hydrogen Production from Water : Cobalt porphyrins, including cobaltiprotoporphyrin, have been studied as catalysts for the reduction of water to hydrogen. They demonstrate high efficiency in catalyzing hydrogen production via controlled-potential electrolysis, offering potential applications in clean energy production (Kellett & Spiro, 1985).
Electrocatalytic Oxygen Reduction : Cobaltiprotoporphyrin-based materials have shown promise as catalysts for oxygen reduction reactions. Their effectiveness has been demonstrated in various settings, including electrochemical studies (Scherson et al., 1983).
Mecanismo De Acción
Cobaltiprotoporphyrin increases plasma concentrations of G-CSF, IL-6, and MCP- in mice, triggering the mobilization of granulocytes and hematopoietic stem and progenitor cells (HSPC) . It also enhances cell migratory capacity under hyperglycemic conditions, and protects cells from oxidative and LPS-induced cellular damage in HG media containing either H2O2 or LPS .
Direcciones Futuras
Cobaltiprotoporphyrin has been demonstrated to promote tissue regeneration and has potential therapeutic benefits . Future studies are warranted to study the relationship between CoPP treatment and mitochondrial biogenesis in the presence of high glucose and H2O2 . It could lead to the development of new strategies for the treatment of neutropenia and HSPC transplantation .
Propiedades
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFKGDWFRRIHR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32CoN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt protoporphyrin | |
CAS RN |
14325-03-2 | |
| Record name | Cobaltiprotoporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cobalt protoporphyrin IX exert its biological effects?
A1: Cobalt protoporphyrin IX primarily acts as a potent inducer of heme oxygenase-1 (HO-1) [, , , , , , , , , , , , , , , , , ]. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). These byproducts, particularly biliverdin and CO, possess potent antioxidant, anti-inflammatory, and cytoprotective properties, contributing to the therapeutic potential of CoPPIX [, , , , , , , , , ].
Q2: Can you elaborate on the specific downstream effects of Cobalt protoporphyrin IX mediated by HO-1 induction?
A2: Induction of HO-1 by Cobalt protoporphyrin IX leads to various downstream effects, including:
- Antioxidant effects: Biliverdin, a potent antioxidant, scavenges reactive oxygen species (ROS), protecting cells from oxidative damage [, , , , ].
- Anti-inflammatory effects: HO-1 induction modulates the immune response, reducing the production of pro-inflammatory cytokines and chemokines [, , , , , , , , , ].
- Cytoprotection: CO, another byproduct of heme degradation, exerts anti-apoptotic and anti-inflammatory effects, contributing to cell survival [, , ].
Q3: What is the molecular formula and weight of Cobalt protoporphyrin IX?
A3: The molecular formula of Cobalt protoporphyrin IX is C34H32CoN4O4, and its molecular weight is 623.57 g/mol.
Q4: Are there any specific spectroscopic data available for Cobalt protoporphyrin IX?
A4: Yes, spectroscopic studies, including UV-Vis and EPR spectroscopy, have been conducted to characterize Cobalt protoporphyrin IX. These studies provide insights into its electronic structure, coordination state, and interactions with other molecules [, ].
Q5: Does Cobalt protoporphyrin IX possess any catalytic properties?
A5: While Cobalt protoporphyrin IX is primarily known for its role in HO-1 induction, studies have shown that it can also exhibit catalytic activity in certain reactions, such as hydrogen production [].
Q6: Has computational chemistry been employed to study Cobalt protoporphyrin IX?
A6: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the interactions of Cobalt protoporphyrin IX with its target proteins, such as REV-ERBβ []. These studies provide valuable insights into the binding modes and molecular mechanisms underlying its biological activity.
Q7: How do structural modifications of Cobalt protoporphyrin IX affect its activity and selectivity?
A7: Structural modifications, particularly changes in the metal center of the porphyrin ring, significantly influence the activity and selectivity of Cobalt protoporphyrin IX. For instance, replacing cobalt with iron converts it into heme, the natural agonist of REV-ERBβ, while retaining cobalt but modifying the porphyrin ring can alter its binding affinity and antagonistic properties [, ].
Q8: What are the strategies to improve the stability, solubility, or bioavailability of Cobalt protoporphyrin IX?
A8: Strategies to improve Cobalt protoporphyrin IX's pharmaceutical properties include:
- Nanoparticle encapsulation: Encapsulating CoPPIX in nanoparticles enhances its stability, solubility, and targeted delivery to specific tissues [, ].
- Chemical modifications: Modifying the porphyrin ring structure can improve solubility and bioavailability [].
Q9: What are the major findings from in vitro and in vivo studies regarding the efficacy of Cobalt protoporphyrin IX?
A9: Numerous studies have demonstrated the therapeutic potential of Cobalt protoporphyrin IX in various disease models:
- Liver injury: CoPPIX protects against liver damage induced by various insults, including ischemia-reperfusion injury and drug-induced hepatotoxicity [, , ].
- Cardiovascular diseases: CoPPIX exhibits cardioprotective effects against ischemia-reperfusion injury and hypertrophy [, ].
- Respiratory diseases: CoPPIX alleviates lung injury in models of pneumonia and acute lung injury [, ].
- Neurological disorders: CoPPIX shows promise in models of stroke and neurodegenerative diseases [, ].
Q10: Is there any evidence of resistance development to Cobalt protoporphyrin IX?
A10: Currently, there is limited information available on the development of resistance to Cobalt protoporphyrin IX.
Q11: What is known about the toxicological profile and safety of Cobalt protoporphyrin IX?
A11: While Cobalt protoporphyrin IX is generally considered safe at therapeutic doses, high doses or prolonged administration can lead to potential toxicity. This might be attributed to the accumulation of its metabolites, particularly iron, which can contribute to oxidative stress. Further research is needed to determine its long-term safety profile in humans.
Q12: What strategies can be employed to enhance the delivery of Cobalt protoporphyrin IX to specific targets?
A12: Targeted drug delivery systems, such as nanoparticles conjugated with specific ligands, can improve the delivery of Cobalt protoporphyrin IX to desired tissues or cells [, ]. This approach enhances its therapeutic efficacy and reduces potential side effects.
Q13: Which analytical techniques are commonly used to characterize and quantify Cobalt protoporphyrin IX?
A13: Commonly employed analytical techniques include:
- High-performance liquid chromatography (HPLC): This technique separates and quantifies CoPPIX in biological samples [, ].
- Spectrophotometry: UV-Vis spectrophotometry measures the absorbance of CoPPIX at specific wavelengths, allowing for its quantification [, ].
- Mass spectrometry: This highly sensitive technique identifies and quantifies CoPPIX based on its mass-to-charge ratio [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)